molecular formula C12H21NO3 B11755399 Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B11755399
M. Wt: 227.30 g/mol
InChI Key: FHRALTJGFIACPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The tert-butyl group and methoxy substituent add to the compound’s complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the spirocyclic core can produce different ring structures .

Scientific Research Applications

Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The tert-butyl and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its methoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(8-13)5-9(6-12)15-4/h9H,5-8H2,1-4H3

InChI Key

FHRALTJGFIACPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OC

Origin of Product

United States

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